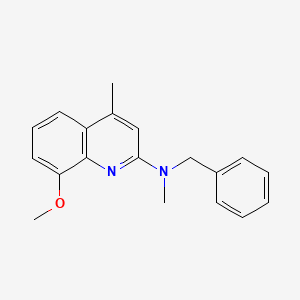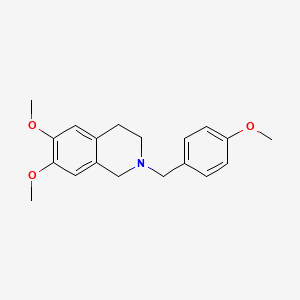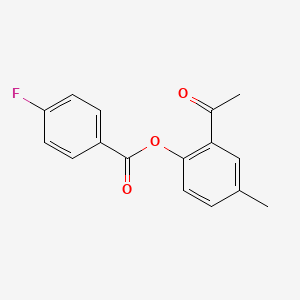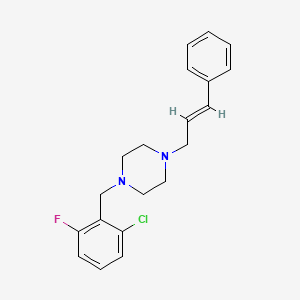![molecular formula C18H18F3NO2 B5787015 N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The drug was first synthesized in 2004 by a team of chemists led by Dr. David A. Wacker at TorreyPines Therapeutics, Inc. Since then, TTP488 has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Wirkmechanismus
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide works by inhibiting the binding of the receptor for advanced glycation end products (RAGE) to its ligands. RAGE is a cell surface receptor that is involved in inflammation and oxidative stress. By inhibiting the binding of RAGE to its ligands, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the activation of microglia and astrocytes, which are both involved in neuroinflammation. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of amyloid beta, which is a key pathological feature of Alzheimer's disease.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the infiltration of inflammatory cells into the brain and spinal cord. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its specificity for RAGE. This makes it a potentially useful tool for studying the role of RAGE in various disease models. However, one of the limitations of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its relatively low potency, which may limit its effectiveness in some disease models.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide and its effects on various cellular pathways.
Synthesemethoden
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with 2-(2,3,5-trimethylphenoxy)acetyl chloride, followed by purification and crystallization. The final product is a white crystalline powder with a molecular weight of 395.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. By reducing neuroinflammation, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to slow the progression of Alzheimer's disease and improve cognitive function.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the number of inflammatory cells in the brain and spinal cord. This may help to reduce the severity of symptoms and slow the progression of the disease.
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)13(3)16(8-11)24-10-17(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRXTSESSRTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)



![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)

![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)

